![molecular formula C19H12BrClN2OS2 B14966877 3-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14966877.png)
3-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BROMOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, as well as a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a brominated phenylboronic acid and the thienopyrimidine core.
Attachment of the Chlorophenylmethylsulfanyl Group: The chlorophenylmethylsulfanyl group can be attached through a nucleophilic substitution reaction involving a chlorophenylmethylsulfanyl halide and the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-BROMOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromophenyl and chlorophenyl groups can be reduced to their corresponding phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are commonly employed.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Compounds with different functional groups replacing the bromine and chlorine atoms.
Applications De Recherche Scientifique
3-(4-BROMOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic materials.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-(4-BROMOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(4-BROMOPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
- **3-(4-CHLOROPHENYL)-2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
- **3-(4-FLUOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 3-(4-BROMOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of bromine and chlorine atoms, as well as the presence of the sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H12BrClN2OS2 |
|---|---|
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12BrClN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-10H,11H2 |
Clé InChI |
ICAQAGSCBZBALF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


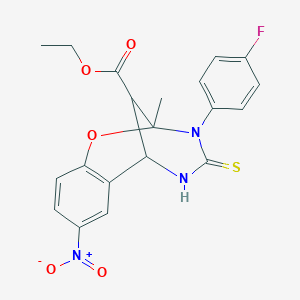
![N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B14966809.png)

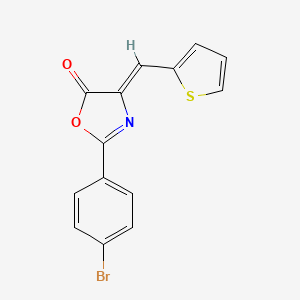
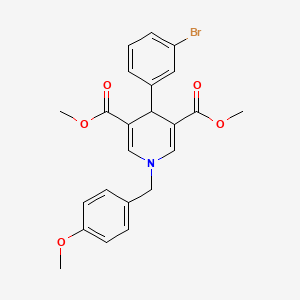
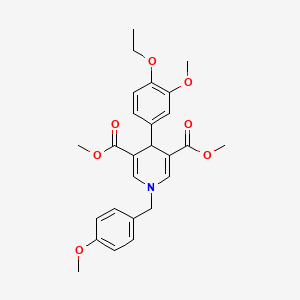
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14966830.png)
![1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966835.png)
![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14966840.png)
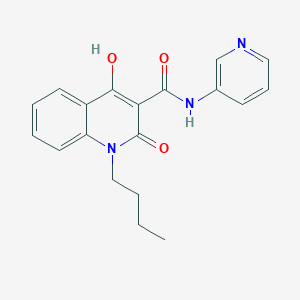
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14966849.png)
![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B14966865.png)
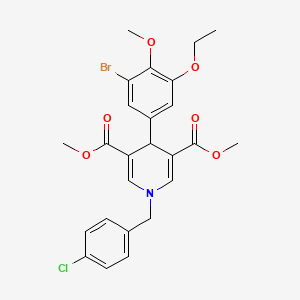
![7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966878.png)
